REACTION_CXSMILES
|
Br[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH3:13][Si:14]([C:17]#[CH:18])([CH3:16])[CH3:15].C(NCC)C.O>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I.CCOCC>[CH3:13][Si:14]([C:17]#[C:18][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1)([CH3:16])[CH3:15] |f:4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
bis(triphenylphosphine)palladium (II) chloride
|
Quantity
|
320 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Name
|
copper (I) iodide
|
Quantity
|
87 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at 55° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A resealable tube was flame-dried under high vacuum
|
Type
|
ADDITION
|
Details
|
The vacuum was broken by the addition of dry argon
|
Type
|
CUSTOM
|
Details
|
The solution was purged with argon for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the tube sealed
|
Type
|
ADDITION
|
Details
|
The solution was poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted 3 times with ether
|
Type
|
WASH
|
Details
|
The combined ether layers were washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (95:5. hexane:ethyl acetate)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |